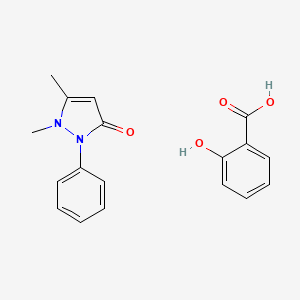

Antipyrine salicylate

Description

Properties

IUPAC Name |

1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.C7H6O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;8-6-4-2-1-3-5(6)7(9)10/h3-8H,1-2H3;1-4,8H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAQKERCWPUIMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C(=C1)C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60966330 |

Source

|

| Record name | Phenazone salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-07-0 |

Source

|

| Record name | Benzoic acid, 2-hydroxy-, compd. with 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Antipyrine salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenazone salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60966330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazone salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTIPYRINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F558OJK9JG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Crystallographic Characterization of Antipyrine Salicylate Architectures

Vibrational Spectroscopy Applications

FT-IR spectroscopy is instrumental in identifying the key functional groups within the antipyrine (B355649) salicylate (B1505791) salt. The spectrum reveals characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. In the formation of the salt, a notable downshift in the O-H stretching frequency is observed, which is indicative of the strong hydrogen-bonded system between the antipyrine and salicylate moieties, a finding corroborated by X-ray diffraction (XRD) data. nih.gov The IR spectrum of a related ligand, formed from 4-aminoantipyrine (B1666024) and salicylic (B10762653) acid, shows distinctive bands for the hydroxyl (-OH) group in the 3200-3600 cm⁻¹ region, a C=O stretching vibration from the carboxylic acid at 1680 cm⁻¹, and another keto C=O stretching band from the pyrazolone (B3327878) ring at 1739 cm⁻¹. derpharmachemica.com

Table 1: Characteristic FT-IR Vibrational Frequencies for Antipyrine Salicylate

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | Salicylate -OH | ~3200 - 3600 (Broad) | derpharmachemica.com |

| C-H Stretch (Aromatic) | Phenyl & Salicylate Rings | ~3000 - 3100 | researchgate.net |

| C-H Stretch (Aliphatic) | Antipyrine -CH₃ | ~2900 - 3000 | researchgate.net |

| C=O Stretch (Pyrazolone Ring) | Antipyrine | ~1739 | derpharmachemica.com |

| C=O Stretch (Carboxylate) | Salicylate | ~1680 | derpharmachemica.com |

| C=C Stretch (Aromatic) | Phenyl & Salicylate Rings | ~1450 - 1600 | researchgate.net |

Note: The exact positions of the peaks can vary based on the specific crystalline form and experimental conditions.

FT-Raman spectroscopy complements FT-IR analysis by providing detailed information about the molecular backbone and non-polar bonds, offering a distinct molecular fingerprint. nih.gov Studies on injections containing sodium salicylate and antipyrine have identified characteristic Raman peaks that can be used for quantitative analysis. opticsjournal.netmagtechjournal.com For instance, characteristic peaks for the salicylate component are observed around 812 cm⁻¹ and 1033 cm⁻¹, while the antipyrine component shows key signals near 724 cm⁻¹ and 1005 cm⁻¹. magtechjournal.com The presence of phenyl ring modes in the Raman spectrum can also help determine the orientation of the molecule on surfaces in techniques like Surface-Enhanced Raman Scattering (SERS). nih.gov

Table 2: Key FT-Raman Shifts for Antipyrine Salicylate Components

| Component | Characteristic Raman Shift (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| Antipyrine | 1005 | Phenyl Ring Breathing | magtechjournal.com |

| Antipyrine | 724 | C-H Out-of-plane Bending | magtechjournal.com |

| Salicylate | 1033 | Phenyl Ring Breathing | magtechjournal.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules in solution, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR spectroscopy confirms the structure of antipyrine salicylate by revealing the chemical shifts and coupling patterns of its protons. The spectrum typically shows distinct signals corresponding to the aromatic protons of both the antipyrine and salicylate rings, as well as the protons of the two methyl groups on the antipyrine moiety. spectrabase.comajol.info The acidic proton of the salicylate's hydroxyl group is also observable. The integration of these signals provides a quantitative ratio of the different types of protons, confirming the 1:1 stoichiometry of the salt. spectrabase.com

Table 3: Representative ¹H NMR Chemical Shifts for Antipyrine Salicylate

| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Salicylate Aromatic Protons | 6.8 - 8.0 | Multiplet | hmdb.ca |

| Antipyrine Phenyl Protons | 7.3 - 7.5 | Multiplet | ajol.info |

| Antipyrine C-Methyl Protons | ~2.4 | Singlet | ajol.info |

| Antipyrine N-Methyl Protons | ~3.1 | Singlet | ajol.info |

Note: Chemical shifts are dependent on the solvent used and concentration.

¹³C NMR spectroscopy maps the carbon framework of the molecule, with each unique carbon atom producing a distinct signal. The spectrum of antipyrine salicylate displays signals for all 18 carbon atoms, providing direct evidence of the molecular structure. docbrown.info The chemical shifts are influenced by the local electronic environment; for instance, the carbonyl carbons of both the antipyrine pyrazolone ring and the salicylate carboxyl group resonate at the downfield end of the spectrum due to the deshielding effect of the attached oxygen atoms. docbrown.infodrugbank.com Analysis of related structures shows that the N-CH₃ carbon of antipyrine resonates around δ 40.9 ppm, while the C=O of the pyrazolone ring is significantly downfield. scielo.org.bo

Table 4: Estimated ¹³C NMR Chemical Shifts for Antipyrine Salicylate

| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Salicylate Carbonyl (C=O) | ~170 | docbrown.info |

| Antipyrine Carbonyl (C=O) | ~160 | drugbank.com |

| Salicylate C-OH | ~161 | docbrown.info |

| Aromatic Carbons | 110 - 140 | docbrown.infodrugbank.com |

| Antipyrine N-CH₃ | ~35-41 | drugbank.comscielo.org.bo |

Note: These are estimated values based on data for antipyrine and methyl salicylate.

Mass Spectrometry Techniques

Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of antipyrine salicylate, further confirming its identity and structure. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. The fragmentation pattern is particularly useful for structural elucidation.

The mass spectra of antipyrine and its derivatives show characteristic fragmentation. For antipyrine itself, a key fragment is observed at m/e 96. nih.gov However, substitution on the ring can alter this pattern; for example, a substituent at position 4 leads to an intense fragment at m/e 56. nih.gov The salicylate portion also produces characteristic fragments. The mass spectrum of salicylic acid shows key peaks corresponding to the loss of water and carbon monoxide. researchgate.net When analyzing the complete salt, the resulting spectrum will be a composite of fragments arising from both the antipyrine cation and the salicylate anion.

Table 5: Key Mass Spectrometry Fragments for Antipyrine and Salicylate

| Ion (Fragment) | m/z | Origin | Reference |

|---|---|---|---|

| [Antipyrine+H]⁺ | 189 | Antipyrine (Molecular Ion) | massbank.eu |

| [Salicylic Acid]⁺ | 138 | Salicylic Acid (Molecular Ion) | researchgate.net |

| [C₇H₅O₂]⁺ | 121 | [Salicylic Acid - OH]⁺ | researchgate.net |

| [C₆H₅O]⁺ | 93 | [Salicylic Acid - COOH]⁺ | researchgate.net |

High Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool in chemical analysis that measures the mass-to-charge ratio (m/z) of ions to a very high degree of accuracy. bioanalysis-zone.com Unlike nominal mass spectrometry, which provides integer masses, HRMS can determine the 'exact mass' to several decimal places. bioanalysis-zone.com This precision allows for the confident determination of a molecule's elemental formula from its measured mass-to-charge ratio. nelsonlabs.com For antipyrine salicylate, which is a 1:1 molecular complex of antipyrine and salicylic acid, HRMS can verify its composition by providing an accurate mass that corresponds to its molecular formula, C₁₈H₁₈N₂O₄. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com The selectivity and mass accuracy of HRAMS instrumentation enable the clear distinction between candidate formulas that would be indistinguishable on lower-resolution instruments. nelsonlabs.com

Table 1: Theoretical Accurate Mass of Antipyrine Salicylate

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a volatile or semi-volatile mixture. sdstate.edu In the context of analyzing antipyrine salicylate, the sample is first vaporized and introduced into the gas chromatograph. The GC column separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer. sdstate.edu The mass spectrometer operating in Electron Impact (EI) mode bombards the molecules with electrons, causing them to fragment in a reproducible manner. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular "fingerprint" that can be compared against spectral libraries for positive identification. nelsonlabs.com

GC-MS is particularly useful for identifying the individual constituents of the complex—antipyrine and salicylic acid—especially in quality control or degradation studies. It is important to note that direct analysis of salicylic acid by GC-MS can be challenging, and often requires a derivatization step to convert it into a more volatile form suitable for gas chromatography. mdpi.comnih.gov

Table 2: Exemplary Mass Spectrometry Data for GC-MS Identification

| Compound | Mode | Key Mass Fragments (m/z) |

|---|---|---|

| Antipyrine | EI | 188 (M⁺), 159, 105, 77 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective analytical technique ideal for detecting and quantifying compounds in complex matrices, such as biological fluids or pharmaceutical formulations. longdom.orgmdpi.com The method combines the separation power of liquid chromatography with the analytical capabilities of tandem mass spectrometry. longdom.org An LC system first separates the components of the mixture before they are introduced into the mass spectrometer. google.com

In the tandem mass spectrometer, a specific ion (the precursor ion) corresponding to the compound of interest is selected in the first mass analyzer. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. sdstate.edu This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a very high degree of certainty in identification and quantification, even at trace levels. nih.gov A UPLC-MS/MS method has been developed for the simultaneous determination of 10 non-steroidal anti-inflammatory drugs (NSAIDs), including antipyrine and salicylic acid, in swine tissues, demonstrating the technique's utility. nih.gov This approach allows for targeted, highly specific, and sensitive analysis. longdom.org

Table 3: LC-MS/MS Parameters for Antipyrine and Salicylic Acid Detection

| Compound | Precursor Ion (m/z) | Product Ions (m/z) for MRM |

|---|---|---|

| Antipyrine | 189.1 | 56.1, 105.0 |

X-ray Diffraction Analysis

X-ray diffraction is a primary technique for determining the precise arrangement of atoms within a crystalline solid. It provides detailed information about the molecular structure, conformation, and intermolecular interactions that dictate the material's properties.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for elucidating the three-dimensional solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms in the crystal lattice.

Crystallographic studies of the 1:1 molecular complex between antipyrine and salicylic acid, also known as salipyrine, have successfully determined its crystal structure. iucr.org The compound crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. iucr.orgresearchgate.net The unit cell contains four formula units of antipyrine salicylate. iucr.org

Table 4: Crystallographic Data for Antipyrine Salicylate (Salipyrine)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net, iucr.org |

| Space Group | P2₁/c | researchgate.net, iucr.org |

| a | 12.747 Å | iucr.org |

| b | 7.416 Å | iucr.org |

| c | 17.894 Å | iucr.org |

| β | 90.2° | iucr.org |

| Volume (V) | 1691.9 ų | iucr.org |

Analysis of the crystal structure of antipyrine salicylate reveals the specific intermolecular interactions that hold the two molecules together. The primary association is an intermolecular hydrogen bond between the carboxyl group of the salicylic acid molecule and the carbonyl oxygen atom of the antipyrine molecule. iucr.org In this interaction, the salicylic acid acts as the proton donor. iucr.org

Table 5: Key Intermolecular Interaction in Antipyrine Salicylate Crystal

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Intermolecular Hydrogen Bond | Salicylic Acid (Carboxyl -OH) | Antipyrine (Carbonyl C=O) | Links the two molecular components to form the co-crystal. iucr.org |

Elucidation of Protonation States and Charge Transfer Features

The formation of antipyrine salicylate as a salt is confirmed through the definitive transfer of a proton from the carboxylic acid group of salicylic acid to a basic site on the antipyrine molecule. Spectroscopic and crystallographic analyses provide clear evidence of this protonation event and the resulting charge transfer characteristics.

In the solid state, single-crystal X-ray diffraction studies on related structures, such as 4-aminiumantipyrine salicylate, reveal key changes in bond lengths that signify proton transfer. researchgate.nettandfonline.com Evidence for protonation is observed in the elongation of the C–N bond distance at the protonated nitrogen site of the antipyrine cation. tandfonline.com Concurrently, the deprotonation of the salicylic acid molecule is confirmed by the presence of symmetric bond distances in the carboxylate (COO⁻) group of the salicylate anion. researchgate.nettandfonline.com

Computational studies using Density Functional Theory (DFT) further illuminate the charge distribution across the molecular salt. researchgate.netresearchgate.net Mulliken charge analysis, a method for calculating partial atomic charges, demonstrates a significant positive charge localization on the hydrogen atom involved in the critical O-H···O intermolecular hydrogen bond, which is characteristic of proton transfer. researchgate.nettandfonline.com For instance, in 4-aminiumantipyrine salicylate, the hydrogen atom participating in this bond carries a notably higher positive charge (0.556 e) compared to other hydrogen atoms in the structure. researchgate.nettandfonline.com This charge separation establishes the compound as a charge-transfer salt. researchgate.net The charge transfer mechanism is attributed to the mixing of donor and acceptor orbitals facilitated by strong π-conjugation within the system. researchgate.net

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Single-Crystal XRD | Elongated C-N bond distance in antipyrine moiety. | Confirms protonation at the nitrogen site. | researchgate.nettandfonline.com |

| Single-Crystal XRD | Symmetrical C-O bond distances in the carboxylate group. | Confirms deprotonation of salicylic acid. | researchgate.nettandfonline.com |

| DFT (Mulliken Charge Analysis) | High positive charge (e.g., 0.556 e) on the transferred proton. | Quantifies charge separation and confirms proton transfer. | researchgate.nettandfonline.com |

| UV-Vis Spectroscopy | Appearance of charge-transfer bands. | Indicates electronic transition between electron-donor (salicylate) and electron-acceptor (antipyrine) parts. | researchgate.net |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental and rapid analytical technique for the characterization of crystalline solids. ncl.ac.uk It is considered a standard method for identifying crystalline phases and is crucial in the analysis of pharmaceutical salts like antipyrine salicylate. americanpharmaceuticalreview.com The technique works by exposing a powdered sample to an X-ray beam; the crystalline nature of the material causes the X-rays to be diffracted at specific angles, producing a unique diffraction pattern. ncl.ac.uk

For antipyrine salicylate, PXRD serves several key purposes:

Phase Identification : The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), provides a distinct "fingerprint" for the crystalline salt. ncl.ac.uk This pattern can be used to confirm that the reaction between antipyrine and salicylic acid has resulted in the formation of a new crystalline phase, rather than a simple physical mixture of the two starting components. researchgate.net

Purity and Polymorph Screening : PXRD can effectively determine the purity of a crystalline sample. americanpharmaceuticalreview.com The presence of sharp peaks from the starting materials would indicate an incomplete reaction. Furthermore, this technique is essential for identifying different polymorphic forms—crystals with the same chemical composition but different internal structures—which can have different physical properties. americanpharmaceuticalreview.com

Distinction from Amorphous Content : The diffraction pattern of a crystalline material consists of sharp, well-defined peaks, whereas an amorphous (non-crystalline) substance produces a broad, diffuse halo. americanpharmaceuticalreview.com PXRD can therefore be used to assess the degree of crystallinity in a sample of antipyrine salicylate. americanpharmaceuticalreview.com

The analysis of the peak positions and intensities in the PXRD pattern allows for the comprehensive solid-state characterization of the antipyrine salicylate salt. ncl.ac.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. uni-muenchen.de For a molecule like antipyrine salicylate, which contains multiple chromophores (light-absorbing groups), UV-Vis spectroscopy provides valuable information about its electronic structure and properties.

Analysis of Electronic Transitions and Optical Properties

The UV-Vis absorption spectrum of antipyrine salicylate is characterized by contributions from both the antipyrine and salicylate moieties, which contain aromatic rings and other unsaturated groups that give rise to specific electronic transitions. researchgate.net The primary transitions observed are:

π → π* (pi to pi-star) transitions : These are high-energy transitions that occur in molecules with conjugated π-systems, such as the phenyl and pyrazolone rings in antipyrine and the benzene (B151609) ring in salicylate. researchgate.net They typically result in strong absorption bands in the UV region. researchgate.net

n → π* (n to pi-star) transitions : These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms of the carbonyl and amine groups, to an anti-bonding π* orbital. researchgate.net These are generally lower in energy and have weaker absorption intensity compared to π → π* transitions. udel.edu

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic absorption spectra. researchgate.net These calculations can assign specific absorption bands to contributions from different electronic transitions (e.g., n → π* and π → π*). researchgate.net The formation of the salt through proton and charge transfer can lead to a bathochromic (red shift to longer wavelength) or hypsochromic (blue shift to shorter wavelength) shift of the absorption bands compared to the individual spectra of antipyrine and salicylic acid. researchgate.net The protonation state of the molecule can significantly influence the UV spectrum; for example, the phenolate (B1203915) form of a substrate absorbs at a different wavelength than its protonated form. chemrxiv.org

| Transition Type | Molecular Orbitals Involved | Associated Molecular Fragments | Typical Spectral Region | Reference |

|---|---|---|---|---|

| π → π | π (bonding) → π (anti-bonding) | Aryl rings (phenyl, benzene), pyrazolone ring, C=C bonds | Ultraviolet (< ~300 nm) | researchgate.netresearchgate.net |

| n → π | n (non-bonding) → π (anti-bonding) | Carbonyl group (C=O), Nitrogen atoms | Near UV / Visible (> ~300 nm) | researchgate.netudel.edu |

| Charge Transfer (CT) | HOMO (donor) → LUMO (acceptor) | Salicylate anion (donor) to Antipyrine cation (acceptor) | Visible | researchgate.netresearchgate.net |

Computational Chemistry and Molecular Modeling of Antipyrine Salicylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, such as their geometry, electronic distribution, and spectroscopic characteristics. For the antipyrine (B355649) salicylate (B1505791) system, DFT studies offer a detailed understanding of its fundamental properties.

Geometry optimization is a fundamental computational step that seeks to find the arrangement of atoms corresponding to the minimum energy of a molecule. mdpi.com Using DFT methods, typically with a functional like B3LYP and a basis set such as 6-31G(d), the bond lengths, bond angles, and dihedral angles of the antipyrine and salicylate moieties can be determined. nih.govnih.gov

In related studies on antipyrine derivatives and salicylic (B10762653) acid, DFT calculations have successfully reproduced experimental crystal structure parameters. nih.govresearchgate.net For antipyrine salicylate, these calculations would reveal the most stable conformation, detailing the spatial relationship between the antipyrine and salicylate components. This includes the orientation of the pyrazolone (B3327878) and phenyl rings of antipyrine relative to the carboxyl and hydroxyl groups of salicylate. The analysis would also identify key intramolecular interactions, such as the hydrogen bond between the hydroxyl group and the carbonyl oxygen of the salicylate moiety, which is known to be a strong and stabilizing feature. eurjchem.com

Table 1: Representative Calculated Geometrical Parameters for Salicylic Acid Moiety using DFT (B3LYP/6-311G(d,p)) Note: This data is for salicylic acid and serves as an example of typical DFT outputs.

| Parameter | Bond | Calculated Value |

| Bond Length | C-O (hydroxyl) | 1.35 Å |

| Bond Length | O-H (hydroxyl) | 0.97 Å |

| Bond Length | C=O (carbonyl) | 1.22 Å |

| Bond Length | C-O (carbonyl) | 1.36 Å |

| Bond Angle | C-C-O (hydroxyl) | 121.5° |

| Bond Angle | O-C=O (carboxyl) | 123.8° |

| Bond Angle | C-O-H (hydroxyl) | 108.9° |

Data sourced from theoretical studies on salicylic acid isomers. researchgate.net

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. irjweb.com

For antipyrine salicylate, the HOMO is expected to be localized primarily on the electron-rich regions, likely the antipyrine ring system, which can act as an electron donor. Conversely, the LUMO would be situated on the salicylate moiety, which can act as an electron acceptor. researchgate.net Analysis of Mulliken or Natural Population Analysis (NPA) charges would reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Table 2: Exemplary Frontier Molecular Orbital Energies and Energy Gap for Salicylic Acid Note: This data is illustrative for the salicylate component.

| Orbital | Energy (eV) |

| HOMO | -6.89 eV |

| LUMO | -1.75 eV |

| Energy Gap (ΔE) | 5.14 eV |

Values are representative and based on DFT calculations for salicylic acid. researchgate.net

DFT calculations are a reliable method for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. These theoretical frequencies often show good agreement with experimental data, although they are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. nih.gov

For antipyrine salicylate, DFT would predict characteristic vibrational modes. Key frequencies would include the O-H stretching of the salicylic acid hydroxyl group, the C=O stretching of both the pyrazolone ring in antipyrine and the carboxylic acid in salicylate, and various C-H and C=C stretching modes from the aromatic rings. Comparing the calculated spectrum with experimental FT-IR and Raman spectra helps in the precise assignment of observed vibrational bands. Studies on aspirin (B1665792) and 4-aminoantipyrine (B1666024) derivatives have demonstrated the accuracy of DFT in predicting these spectral features. nih.gov

Table 3: Selected Predicted Vibrational Frequencies (cm⁻¹) for Aspirin (Acetylsalicylic Acid) using DFT Note: This table provides an example of DFT-predicted frequencies for a closely related salicylate derivative.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3570 |

| C-H Stretch | Aromatic | ~3080 |

| C=O Stretch | Carboxylic Acid | ~1780 |

| C=O Stretch | Ester | ~1750 |

| C=C Stretch | Aromatic | ~1600 |

Data is representative of DFT/B3LYP calculations for aspirin.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of antipyrine salicylate. nih.gov These descriptors arise from Conceptual DFT and provide a framework for understanding reactivity. scielo.org.mxmdpi.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Potential (μ) = -χ = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. irjweb.com Electronegativity (χ) describes the ability of a molecule to attract electrons. ajchem-a.com The chemical potential (μ) indicates the tendency of electrons to escape from the system. The electrophilicity index (ω) quantifies the energy lowering of a molecule when it accepts electrons. ajchem-a.com These parameters collectively provide a comprehensive picture of the molecule's reactivity. scirp.org

Table 4: Calculated Reactivity Descriptors Based on Exemplary Salicylic Acid Orbital Energies Note: These values are derived from the illustrative data in Table 2.

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.89 |

| Electron Affinity (A) | -ELUMO | 1.75 |

| Electronegativity (χ) | (I + A) / 2 | 4.32 |

| Chemical Hardness (η) | (I - A) / 2 | 2.57 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.32 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.64 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. ugm.ac.id

For antipyrine salicylate, MD simulations are particularly useful for studying how individual molecules interact with each other and with solvent molecules in a condensed phase. A key focus of such simulations would be the analysis of hydrogen bonding networks. nih.gov In a solution or solid state, antipyrine salicylate molecules can form various intermolecular hydrogen bonds.

Simulations can track the formation and breaking of these bonds over time, providing insights into their stability and dynamics. nih.gov For instance, the carboxylic acid group of salicylate can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the carbonyl oxygen of antipyrine is a strong hydrogen bond acceptor. MD simulations can reveal the preferred hydrogen bonding patterns, such as the formation of dimers or larger aggregates, and quantify the average number and lifetime of these bonds. Such studies on related molecules like aspirin have shown the critical role of hydrogen bonds in stabilizing crystal structures and influencing molecular conformation in solution. nih.govnih.gov

Dynamics of Interactions with Biological Mimetic Systems (e.g., Lipid Bilayers)

Molecular dynamics (MD) simulations have been instrumental in elucidating the interactions of salicylate, a key component of antipyrine salicylate, with biological membrane models such as dipalmitoylphosphatidylcholine (DPPC) lipid bilayers. These computational studies provide insights into how salicylate perturbs the structure and properties of cell membranes at an atomic level.

Research has shown that salicylate molecules tend to associate at the water-DPPC interface. nih.govnih.gov Their preferred orientation is nearly perpendicular to the membrane surface, allowing them to penetrate deeper into the bilayer than sodium or chloride ions. nih.govnih.gov This interaction leads to several significant effects on the membrane's properties. One major consequence is the displacement of chloride ions from the bilayer-water interface by the binding of salicylate. nih.gov

Furthermore, the presence of salicylate influences the electrostatic potential and dielectric properties of the lipid bilayer, with the most substantial changes occurring at the interface between water and the lipid headgroups. nih.govnih.gov Structurally, the association of salicylate with the membrane can result in a decrease in the headgroup area per lipid and an increase in the order of the lipid tails. nih.govnih.gov Interestingly, while salicylate significantly affects the electrical and structural properties of the DPPC membrane, its impact on the mechanical properties, such as bulk compressibility, area compressibility, and bending modulus, is not statistically significant. nih.govnih.gov These findings suggest that salicylate's biological effects may be partly mediated by its ability to alter the electrical and structural, but not the mechanical, characteristics of cellular membranes. nih.gov

Studies on other nonsteroidal anti-inflammatory drugs (NSAIDs) have also highlighted the pH-dependent nature of their interactions with lipid membranes. For instance, aspirin, a related salicylate, has been shown to increase the water permeability of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) bilayers, with a more pronounced effect at a lower pH. nih.gov This suggests that the charge state of the molecule plays a crucial role in its membrane interactions.

Conformational Stability and Energetics

The conformational landscape of antipyrine and its derivatives is a critical determinant of their biological activity. While specific studies on the conformational stability and energetics of the antipyrine salicylate salt are not extensively available, research on antipyrine itself provides valuable insights. Conformational analysis of antipyrine has been a subject of interest to understand its structure-activity relationships. nih.gov

The antipyrine molecule possesses a pyrazolone ring, and its conformational flexibility is a key aspect of its interaction with biological targets. Understanding the stable conformers and the energy barriers between them is essential for predicting its binding modes. Computational methods, such as quantum chemical calculations, are employed to determine the potential energy surface of the molecule and identify the low-energy conformations. These studies help in understanding how the molecule might adapt its shape upon binding to a receptor.

Molecular Docking Investigations

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein. This approach has been widely applied to understand the mechanism of action of antipyrine derivatives and salicylates.

Prediction of Ligand-Target Receptor Binding Modes and Interactions

Molecular docking studies have been crucial in elucidating the binding modes of antipyrine analogs and salicylates with various protein targets. A significant focus of this research has been on the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are primary targets for many NSAIDs. nih.govresearchgate.net These studies have revealed that the binding of these ligands to the active site of COX enzymes is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov

For instance, in the case of 4-aminiumantipyrine salicylate, docking studies with breast cancer-associated proteins like BRCA1, Calnexin (B1179193), Caspase 6, PDI, Cadherin, and P53 have shown interactions primarily through hydrogen bonding. tandfonline.com The specific amino acid residues involved in these interactions can be identified, providing a detailed picture of the binding mode at the molecular level.

The orientation of the ligand within the binding pocket is critical for its inhibitory activity. For selective COX-2 inhibitors, the sulfonamide group of the ligand often inserts deep into a specific pocket of the COX-2 active site, forming hydrogen bonds with key residues such as His90, Arg513, and Phe518. nih.gov

Estimation of Binding Affinities for Specific Protein Targets

A key output of molecular docking simulations is the estimation of the binding affinity, often expressed as a docking score or binding energy. These values provide a quantitative measure of the strength of the interaction between the ligand and the protein target. A more negative binding energy generally indicates a more favorable and stable interaction.

In a study involving 4-aminiumantipyrine salicylate, the binding affinities for several breast cancer-associated proteins were calculated. tandfonline.com The results indicated that BRCA1 had the highest binding affinity with a binding energy of -6.2 kcal/mol, compared to other proteins such as calnexin (-4.9 kcal/mol), PDI (-4.6 kcal/mol), P53 (-4.9 kcal/mol), cadherin (-4.5 kcal/mol), and caspase 6 (-5.3 kcal/mol). tandfonline.com

Similarly, for novel antipyrine and pyrazolone analogs designed as COX inhibitors, docking studies have been used to predict their binding affinities for COX-1 and COX-2, helping to rationalize their observed inhibitory activities. nih.govresearchgate.net For example, pyrazole (B372694) analogues have shown high docking scores for COX-2, which correlated with their potent in vitro inhibitory activity. nih.gov

| Protein Target | Binding Affinity (kcal/mol) |

|---|---|

| BRCA1 | -6.2 |

| Caspase 6 | -5.3 |

| Calnexin | -4.9 |

| P53 | -4.9 |

| PDI | -4.6 |

| Cadherin | -4.5 |

Elucidation of "Ortho Effect" and Intramolecular Hydrogen Bonding in Binding

The "ortho effect" is a phenomenon observed in ortho-substituted aromatic compounds, where the properties of the molecule are significantly different from its meta and para isomers. In the context of salicylic acid, the ortho-hydroxyl group can form an intramolecular hydrogen bond with the adjacent carboxylic acid group. researchgate.net This interaction has important implications for the molecule's conformation, acidity, and binding to protein targets. nih.gov

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Approaches

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties or biological activity. fip.orgnih.gov These approaches are valuable in drug discovery for predicting the properties and activities of new compounds, thereby guiding the design and optimization of drug candidates. nih.gov

While specific QSPR/QSAR studies on antipyrine salicylate as a single entity are limited, research on related compounds, such as acyl salicylic acid derivatives, demonstrates the utility of these methods. fip.org In a QSAR study of acyl salicylic acid derivatives as COX-1 inhibitors, it was found that hydrophobicity (LogP) and molecular energy (Etotal) were significant descriptors that contributed to their pain inhibitory action. fip.org The developed QSAR model could predict the activity of new derivatives, and a subsequent QSPR analysis revealed that the total energy of the molecule had a positive contribution to its binding affinity. fip.org

The general workflow of a QSAR/QSPR study involves several key steps:

Data Set Preparation: A collection of compounds with known properties or activities is assembled.

Molecular Descriptor Calculation: A variety of numerical descriptors that encode the structural and physicochemical features of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the property or activity of interest.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

These models can then be used to screen virtual libraries of compounds and prioritize those with desired properties for synthesis and experimental testing.

Development of Predictive Models based on Molecular Descriptors

In the field of computational chemistry, the development of predictive models through Quantitative Structure-Activity Relationship (QSAR) studies is a cornerstone for modern drug discovery and design. nih.govlibretexts.org These models establish a mathematical correlation between the chemical structure of a compound and its biological activity or a specific physicochemical property. nih.gov The foundation of these models lies in the use of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. nih.gov For a compound like antipyrine salicylate, which is a salt formed from antipyrine and salicylic acid, predictive models can be developed to forecast properties such as anti-inflammatory potency, analgesic effect, or metabolic stability. researchgate.netnih.gov

Research into the components of antipyrine salicylate provides a framework for how such models are constructed. Studies on antipyrine and its metabolites have utilized semi-empirical and ab initio methods to calculate various electronic properties. researchgate.net These quantum chemical calculations determine descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), charge distribution, and global electrophilicity. researchgate.net Variations in these descriptors among different metabolites of antipyrine have been correlated with their reactivity, providing insights into their biological and medical significance. researchgate.net

Similarly, QSAR studies on a series of salicylic acid derivatives have successfully identified key molecular features influencing their anti-inflammatory activity. nih.gov This research employed Linear Free-Energy Relationship (LFER) models, which indicated that the electronic and partitioning effects of substituents are crucial factors. nih.gov By analyzing various descriptors, it was found that the presence of a phenyl group at position 5 enhanced activity, particularly when electron-withdrawing groups were attached to this phenyl substituent. nih.gov

The process involves calculating a wide array of molecular descriptors which can be broadly categorized as follows:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as orbital energies (HOMO, LUMO), dipole moment, and the distribution of electronic charges. They are crucial for modeling interactions involving electrostatic forces. researchgate.net

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Examples include molecular volume, surface area, and specific Taft's steric parameters, which quantify the bulk of substituent groups. youtube.com

Hydrophobic Descriptors: These quantify the lipophilicity or hydrophobicity of a molecule, which is critical for its ability to cross biological membranes. The most common descriptor is the partition coefficient (log P). youtube.comyoutube.com

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing aspects like size, shape, and degree of branching.

The data generated from these calculations are then used to build a predictive model using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

| Descriptor Class | Descriptor Name | Abbreviation | Significance in Predictive Modeling |

|---|---|---|---|

| Hydrophobic | Partition Coefficient | log P | Models the ability of a compound to pass through biological membranes. |

| Electronic | Hammett Electronic Parameter | σ (sigma) | Quantifies the electron-donating or electron-withdrawing effect of substituents on a benzene (B151609) ring. |

| Electronic | Highest Occupied Molecular Orbital Energy | E-HOMO | Relates to the molecule's capacity to donate electrons; often correlated with reactivity. |

| Electronic | Lowest Unoccupied Molecular Orbital Energy | E-LUMO | Relates to the molecule's capacity to accept electrons. The HOMO-LUMO gap indicates chemical stability. |

| Steric | Taft's Steric Parameter | Es | Measures the bulk of a substituent group and its effect on reaction rates or binding affinity. |

| Steric | Molar Refractivity | MR | Represents the volume occupied by a molecule or substituent and its polarizability. |

In a QSAR analysis of antipyrine and its metabolites, theoretical calculations revealed that metabolites with a relatively low LUMO-HOMO energy gap were predicted to be the most reactive. researchgate.net This finding is critical for developing models that can predict the metabolic fate and potential reactivity of new derivatives based on the antipyrine scaffold.

For salicylic acid derivatives, a statistically significant QSAR model was developed that correlated anti-inflammatory activity with electronic and partitioning properties of various substituents. nih.gov The model achieved a high correlation coefficient (on the order of 0.9), explaining a significant portion of the variance in the observed biological activity. nih.gov The findings specifically highlighted the positive contribution of lipophilic and electron-withdrawing substituents at certain positions on the salicylic acid ring.

| Substituent Position | Descriptor Type | Effect on Activity | Research Finding |

|---|---|---|---|

| Position 5 | Steric/Electronic | Positive | Attachment of a phenyl group significantly increases anti-inflammatory activity. nih.gov |

| Substituted Phenyl at Position 5 | Electronic | Positive | Electron-withdrawing groups on the attached phenyl substituent further enhance activity. nih.gov |

| General | Partitioning Effects | Significant | The lipophilicity of the substituents was identified as an important factor influencing activity. nih.gov |

| General | Electronic Effects | Significant | The electronic properties of the substituents were found to be a key determinant of the anti-inflammatory effect. nih.gov |

By integrating findings from the computational analysis of both antipyrine and salicylic acid moieties, a comprehensive QSAR model for antipyrine salicylate and its potential derivatives can be constructed. Such predictive models are invaluable tools, enabling the in silico screening of novel compounds and guiding synthetic efforts toward molecules with optimized activity and desired properties, thereby accelerating the drug development process. nih.gov

Chemical Stability and Degradation Pathways of Antipyrine Salicylate

Antipyrine (B355649) salicylate (B1505791) is a salt formed from the fusion of antipyrine and salicylic (B10762653) acid. Its stability is inherently linked to the individual characteristics of these two components. The degradation of the salt likely proceeds through an initial dissociation or hydrolysis into antipyrine and salicylic acid, which then undergo further degradation.

Thermal Stability Analysis

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the changes in physical and chemical properties of materials as a function of temperature. While specific TGA/DTA data for antipyrine salicylate is not extensively detailed in the available literature, its thermal behavior can be inferred from the analysis of its constituent components, antipyrine and salicylic acid, and its known melting point of 91-92°C.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the mass loss of a sample over time as the temperature changes, providing information on thermal stability and decomposition temperatures. DTA measures the temperature difference between a sample and an inert reference, identifying exothermic and endothermic events like melting, crystallization, and decomposition.

Antipyrine (Phenazone): Studies have shown that antipyrine exists in at least two polymorphic forms. Differential Scanning Calorimetry (DSC), a technique similar to DTA, reveals that the stable Form I melts at approximately 111°C (384.1 K). A metastable Form II melts at a lower temperature of around 103°C (376.2 K). The thermal analysis of antipyrine also shows exothermic events at higher temperatures (280–330 K), indicating crystallization or polymorphic transitions. nih.govnih.gov

Salicylic Acid: The thermal decomposition of salicylic acid has been shown to occur in a single, distinct step. TGA thermograms indicate that mass loss begins at approximately 175°C and is complete by about 204°C, with a characteristic DTG (Derivative Thermogravimetric) peak at 200.8°C. bibliotekanauki.pl This mass loss, accounting for nearly 98% of the material, corresponds to the sublimation and decomposition of the acid into phenol (B47542) and carbon dioxide. researchgate.net

Given that antipyrine salicylate has a melting point of 91-92°C, which is lower than either of its main components, it is expected that the initial thermal event observed in DTA would be this endothermic melting peak. Upon further heating, TGA would likely show a multi-stage decomposition profile. The first stage would correspond to the degradation of the less stable salicylic acid moiety, beginning around 175°C. The subsequent stages at higher temperatures would be associated with the decomposition of the antipyrine component.

| Compound | Thermal Event | Temperature (°C) | Technique |

|---|---|---|---|

| Antipyrine Salicylate | Melting Point | 91-92 | - |

| Antipyrine (Form I) | Melting Point | ~111 | DSC |

| Antipyrine (Form II) | Melting Point | ~103 | DSC |

| Salicylic Acid | Onset of Decomposition | ~175 | TGA |

| Salicylic Acid | Peak Decomposition | ~201 | DTG |

Hydrolytic Degradation Mechanisms and Kinetics

Hydrolysis is a primary pathway for the degradation of many pharmaceutical salts and esters in the presence of moisture. For antipyrine salicylate, hydrolysis would involve the cleavage of the ionic bond, yielding its parent compounds, antipyrine and salicylic acid.

Influence of Environmental Factors (e.g., Moisture, pH) on Hydrolysis

The rate of hydrolysis is significantly influenced by environmental factors, particularly pH. ajpojournals.org For compounds containing ester or amide bonds, and by extension, salt linkages, degradation is often catalyzed by acidic or basic conditions. researchgate.net

Studies on related salicylate compounds, such as acetylsalicylic acid (aspirin), demonstrate a clear pH-dependent stability profile. The hydrolysis of aspirin (B1665792) to salicylic acid and acetic acid is significantly accelerated in basic conditions (pH > 7.0). quora.com While it remains relatively stable in the highly acidic environment of the stomach, it is more prone to hydrolysis in the more alkaline conditions of the small intestine. researchgate.net Phenyl salicylate also shows decreased stability with increasing pH and temperature. nih.gov

Based on these analogous findings, it is expected that the hydrolytic stability of antipyrine salicylate is lowest in basic aqueous solutions. In neutral and particularly in acidic environments, the compound would exhibit greater stability. The presence of moisture is a prerequisite for this degradation pathway to occur.

Identification and Characterization of Degradation Products

The primary products of hydrolysis are antipyrine and salicylic acid. These initial products can themselves undergo further degradation depending on the specific conditions.

Antipyrine Degradation Products: While antipyrine is relatively stable to simple hydrolysis, under other conditions (e.g., metabolic or oxidative), it can form hydroxylated derivatives. Identified metabolites include 4-hydroxyantipyrine (B57837) and 3-hydroxymethylantipyrine (B92689). waters.comdrugbank.com

Salicylic Acid Degradation Products: Salicylic acid can be further degraded through oxidation and hydroxylation. Known degradation products include 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid (gentisic acid). nih.gov In some biological or advanced oxidation systems, catechol can also be formed. netzsch.com

The complete degradation pathway in a simple aqueous environment would first show the appearance of antipyrine and salicylic acid, followed by the slow formation of their respective hydroxylated derivatives.

| Parent Compound | Degradation Product | Chemical Name |

|---|---|---|

| Antipyrine Salicylate | Antipyrine | 1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one |

| Antipyrine Salicylate | Salicylic Acid | 2-Hydroxybenzoic acid |

| Antipyrine | 4-Hydroxyantipyrine | 4-Hydroxy-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one |

| Salicylic Acid | 2,3-Dihydroxybenzoic acid | 2,3-Dihydroxybenzoic acid |

| Salicylic Acid | 2,5-Dihydroxybenzoic acid | 2,5-Dihydroxybenzoic acid (Gentisic acid) |

| Salicylic Acid | Catechol | Benzene-1,2-diol |

Oxidative Degradation Studies

Oxidative degradation, particularly through processes used in water treatment like chlorination, is a significant pathway for the removal of pharmaceuticals from aqueous environments. Studies have focused on the antipyrine moiety, as it is reactive toward common oxidants.

Investigation of Active Oxidants and Reaction Pathways (e.g., Chlorination)

The degradation pathway involves an electrophilic attack on the C=C and C-N bonds of the pyrazolone (B3327878) ring of antipyrine. researchgate.net The transformation of antipyrine during chlorination consists mainly of halogenation, hydroxylation, and dealkylation reactions. nih.gov The initial step is often a substitution reaction, leading to chlorinated intermediates. This is followed by further oxidation that can involve ring-opening and de-carbonylation reactions. researchgate.net

The main initial degradation product identified during the chlorination of antipyrine is a monochlorine substitution product, 4-chloro-1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one (4-chloro-antipyrine). slideshare.net This intermediate can be further chlorinated. Other stable byproducts that have been identified after several days of reaction include chloro-hydroxy-phenazone and N-demethyl-chloro-hydroxy-phenazone. nih.gov

| Parent Compound | Degradation Product | Reaction Pathway |

|---|---|---|

| Antipyrine | 4-chloro-antipyrine | Monochlorination |

| Antipyrine | chloro-hydroxy-phenazone | Chlorination & Hydroxylation |

| Antipyrine | N-demethyl-chloro-hydroxy-phenazone | Dealkylation, Chlorination & Hydroxylation |

Kinetic Modeling of Oxidative Degradation Processes

Direct kinetic modeling studies focusing specifically on the oxidative degradation of the combined compound antipyrine salicylate are not extensively detailed in publicly available literature. However, a robust understanding can be inferred by examining the kinetic behavior of its constituent moieties: antipyrine and salicylic acid. Oxidative degradation of these components, particularly through advanced oxidation processes (AOPs), has been shown to follow specific kinetic models, which provides a framework for predicting the behavior of antipyrine salicylate.

Research into the degradation of antipyrine (also known as phenazone) in aqueous solutions by various UV-based AOPs, such as UV/H₂O₂ and UV/persulfate (UV/PS), consistently demonstrates that the decomposition follows a pseudo-first-order kinetics pattern. researchgate.netspacefrontiers.org This model implies that the rate of reaction is dependent on the concentration of one reactant, typically the parent compound, when the other reactants (like the oxidizing agents) are present in significant excess. The pseudo-first-order degradation rate constants are influenced by factors including the initial concentration of the compound, the dose of the oxidant, pH, and the intensity of UV irradiation. researchgate.net

Similarly, studies on the photo-oxidative degradation of salicylic acid using AOPs also conform to a pseudo-first-order kinetic model. rasayanjournal.co.in The degradation rate for salicylic acid has been shown to vary significantly depending on the specific AOP employed, with the following sequence of efficacy observed: photoperoxone (O₃/UV/H₂O₂) > photofenton (UV/Fe²⁺/H₂O₂) > photoperoxidation (UV/H₂O₂) > photolysis (UV alone). rasayanjournal.co.in The pH of the solution is a critical parameter, with maximum degradation for salicylic acid in a UV/H₂O₂ system occurring at a neutral pH of 7. rasayanjournal.co.in

| Component | Oxidative Process | Kinetic Model | Key Findings and Influencing Factors |

|---|---|---|---|

| Antipyrine (Phenazone) | UV/H₂O₂ | Pseudo-first-order | Degradation rate is significantly improved compared to UV treatment alone. researchgate.net |

| Antipyrine (Phenazone) | UV/Persulfate (PS) | Pseudo-first-order | Generally shows higher degradation efficiency than UV/H₂O₂. researchgate.net Rate is affected by oxidant dose, pH, and presence of co-existing chemicals like carbonates. researchgate.net |

| Salicylic Acid | UV/H₂O₂ (Photoperoxidation) | Pseudo-first-order | Maximum degradation observed at neutral pH (7). rasayanjournal.co.in |

| Salicylic Acid | UV/Fe²⁺/H₂O₂ (Photo-Fenton) | Pseudo-first-order | Faster degradation rate than UV/H₂O₂ alone. rasayanjournal.co.in |

| Salicylic Acid | UV/O₃/H₂O₂ (Photoperoxone) | Pseudo-first-order | Demonstrated the fastest degradation rate among the studied AOPs for salicylic acid. rasayanjournal.co.in |

Photodegradation Investigations

The photodegradation of antipyrine salicylate involves the light-induced breakdown of its two core components. The stability of the compound under light exposure is dictated by the photochemical properties of the antipyrine (phenazone) ring system and the salicylate aromatic ring.

Investigations into the photodegradation of antipyrine reveal its susceptibility to UV radiation. spacefrontiers.orgnih.gov Direct photolysis occurs, but the degradation is significantly accelerated in the presence of oxidizing agents like hydrogen peroxide (H₂O₂) or persulfate, which generate highly reactive hydroxyl radicals. researchgate.netresearchgate.net The photo-Fenton process, which uses UV-A light in conjunction with ferrioxalate (B100866) complexes, has been shown to achieve complete degradation of antipyrine in minutes. researchgate.net The primary degradation pathways for the antipyrine moiety under photocatalytic conditions include hydroxylation, demethylation, and cleavage of the pentacyclic pyrazolone ring. researchgate.netresearchgate.net A proposed mechanism involves the oxidation of the N-N bond within the ring system. researchgate.net This leads to the formation of various organic intermediates before eventual mineralization. researchgate.net

The salicylate component is also known to be photolabile. Salicylic acid itself can be degraded by UV radiation, a process that is also enhanced by AOPs. rasayanjournal.co.in Studies on related compounds, such as acetylsalicylic acid, show that exposure to UV light leads to hydrolysis and the formation of salicylic acid, followed by further degradation. nih.govnih.gov For the salicylate moiety, photodegradation can result in the formation of intermediates like catechol, indicating hydroxylation and subsequent breakdown of the aromatic ring. nih.gov The efficiency of photodegradation and the specific byproducts formed are dependent on the irradiation wavelength, solution pH, and the presence of other substances that can act as photosensitizers or radical scavengers. researchgate.netrasayanjournal.co.in

Therefore, the photodegradation of antipyrine salicylate is a multifaceted process where both constituent parts of the molecule are susceptible to breakdown under UV light. The degradation likely proceeds through parallel pathways involving the photolytic cleavage and oxidation of both the antipyrine and salicylate structures, leading to a complex mixture of intermediates.

| Component | Experimental Conditions | Major Degradation Pathways / Products | Research Findings |

|---|---|---|---|

| Antipyrine (Phenazone) | UV-A LED Photo-Fenton with Ferrioxalate | Hydroxylation, Demethylation, Ring Cleavage researchgate.netresearchgate.net | Complete degradation of antipyrine was observed in as little as 2.5 minutes. researchgate.net |

| Antipyrine (Phenazone) | UV Radiation (Laboratory Conditions) | Ring opening via oxidation of the N-N bond, oxidation of C=C bonds. researchgate.net | High-resolution mass spectrometry identified 11 distinct degradation products. researchgate.net |

| Antipyrine (Phenazone) | UV/CoFe₂O₄/TiO₂ Photocatalysis | Hydroxylation, Demethylation, Cleavage of the pentacyclic ring. researchgate.net | Ten organic intermediates were identified, with five being newly reported. researchgate.net The process was effective in both compound removal and toxicity elimination. researchgate.net |

| Salicylic Acid | UV, UV/H₂O₂, UV/O₃, Photo-Fenton | Formation of hydroxylated intermediates. rasayanjournal.co.in | Degradation rates are highly dependent on the AOP used, with UV/O₃/H₂O₂ being the most effective. rasayanjournal.co.in |

| Salicylate Moiety | Fungal Degradation (Sclerotinia sclerotiorum) | Catechol was detected as an intermediate. nih.gov | Demonstrates a biological pathway for salicylate breakdown, indicating potential environmental degradation routes. nih.gov |

Analytical Methodologies for Antipyrine Salicylate Detection and Quantification

Chromatographic Techniques

Chromatography is a powerful technique for separating and quantifying the components of a mixture. For antipyrine (B355649) salicylate (B1505791), chromatographic methods are predominantly used to separate antipyrine and salicylic (B10762653) acid from each other and from other potential excipients or impurities in a sample.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of antipyrine and salicylic acid due to its high resolution, sensitivity, and specificity. semanticscholar.orgekb.eg Reversed-phase HPLC is the most common mode employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.govmdpi.com

The separation is typically achieved using an isocratic mobile phase consisting of a mixture of an aqueous buffer (often with adjusted pH) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netrsc.orgnih.gov The pH of the mobile phase is a critical parameter to control the ionization and, therefore, the retention of both antipyrine and salicylic acid, ensuring optimal separation. Detection is commonly performed using an ultraviolet (UV) detector, as both compounds possess chromophores that absorb light in the UV region. researchgate.netmtc-usa.com Wavelengths are selected to maximize sensitivity for one or both components; for instance, detection for antipyrine is often set around 230 nm, while salicylic acid can be monitored at wavelengths near 237 nm or 275 nm. nih.govlcms.cz The method's validation according to ICH guidelines confirms its linearity, accuracy, precision, and specificity for routine quality control. nih.govresearchgate.net

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Reversed-phase C18 (5 µm, 250 x 4.6 mm) | Hypersil C18 (5 µm, 15 cm x 4.6 mm) nih.gov | ZORBAX C8 (5 µm, 4.6 × 150 mm) rsc.org |

| Mobile Phase | Acetonitrile:Water (25:75 v/v), pH 2.5 with phosphoric acid researchgate.net | Water:Methanol:Acetic Acid nih.gov | Acetonitrile:Phosphate Buffer (pH 5.5) (25:75, v/v) rsc.org |

| Flow Rate | 2.0 mL/min researchgate.net | 1.0 mL/min | Not Specified |

| Detection Wavelength | 207 nm researchgate.net | 275 nm nih.gov | 270 nm rsc.org |

| Retention Time (Antipyrine) | ~4.1 min nih.gov | Not Specified | Not Specified |

| Retention Time (Salicylic Acid) | Not Specified | < 7 min nih.gov | Not Specified |

Gas Chromatography (GC) is another separation technique that can be applied to the analysis of antipyrine and salicylic acid. GC is suitable for compounds that are volatile or can be converted into a volatile form. While antipyrine can be analyzed directly, salicylic acid is non-volatile and requires a derivatization step to increase its volatility and thermal stability. researchgate.net A common derivatization process involves silylation, where reagents like bis-(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms in the hydroxyl and carboxyl groups of salicylic acid with trimethylsilyl (B98337) (TMS) groups. researchgate.net

The separation is performed on a capillary column, and detection is often carried out using a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.neteg.net GC methods can offer high sensitivity and are particularly useful for confirming the identity of compounds. nih.gov The technique has been successfully used to determine the concentration of salicylic acid in plasma samples. researchgate.net

| Parameter | Condition Example |

|---|---|

| Column | Capillary column (25 m x 0.2 mm ID) researchgate.net |

| Carrier Gas | Helium researchgate.net |

| Derivatization Reagent | bis-(trimethylsilyl)trifluoroacetamide (BSTFA) researchgate.net |

| Detector | Mass Spectrometry (MS) researchgate.net or Flame Ionization Detector (FID) eg.net |

| Sample Type | Plasma researchgate.net |

Mass Spectrometry (MS) is a powerful detection technique that is often coupled with chromatographic systems like HPLC (LC-MS) or GC (GC-MS) to provide high sensitivity and selectivity. researchgate.netnih.gov MS separates ions based on their mass-to-charge ratio (m/z), providing structural information that confirms the identity of the analyte with a high degree of certainty.

In LC-MS/MS methods, precursor ions of antipyrine and salicylic acid are selected and fragmented to produce characteristic product ions, which are then monitored. researchgate.netgoogle.com This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification at very low concentrations, even in complex biological matrices like plasma. researchgate.net For antipyrine, a common transition monitored is m/z 189.2 → 56.2, while for salicylic acid, a transition could be m/z 137 → 93. researchgate.netgoogle.com GC-MS also provides definitive identification based on the mass spectrum of the analyte or its derivative. researchgate.net

| Compound | Ionization Mode | Precursor Ion (Q1) (m/z) | Product Ion (Q3) (m/z) | Reference |

|---|---|---|---|---|

| Antipyrine | Positive ESI | 189.2 | 56.2 | researchgate.net |

| Salicylic Acid | Negative ESI | 137 | 93 | google.com |

| Aspirin (B1665792) (for comparison) | Negative ESI | 179 | 137 | google.com |

Electrochemical Methods for Detection

Electrochemical techniques provide a highly sensitive and often portable alternative for the detection of antipyrine and salicylate moieties. These methods measure changes in electrical properties (like current or potential) that occur during the oxidation or reduction of the target analyte at an electrode surface. researchgate.netnih.gov Voltammetric methods, such as square wave voltammetry (SWV) and differential pulse voltammetry (DPV), are commonly employed due to their high sensitivity. researchgate.netnih.gov

For the antipyrine component, detection can be achieved at a glassy carbon electrode (GCE), where antipyrine produces a single anodic (oxidation) peak in buffer solutions across a pH range of 3.5 to 9.5. The process is diffusion-controlled, and this method has been used to study the interaction of antipyrine with DNA by observing changes in the current signals.

For the salicylate component, indirect determination is often used. Acetylsalicylic acid, for example, can be hydrolyzed to salicylic acid, which is then detected electrochemically. nih.gov The sensitivity and performance of electrochemical sensors can be significantly enhanced by modifying the electrode surface. Gold nanoparticle (AuNP) modified screen-printed carbon electrodes (SPCE) have shown a 35-fold greater sensitivity for methyl salicylate detection compared to unmodified SPCEs. rsc.org Similarly, graphene-modified screen-printed electrodes have been developed as sensitive sensors for acetylsalicylic acid, with a reported detection limit of 0.09 µM in a buffer solution. scispace.com These modified electrodes offer benefits such as high surface area and improved electrical conductivity. scispace.com

Comparative Analysis of Analytical Techniques for Robustness and Selectivity

When choosing an analytical method, a comparative evaluation of robustness (the ability to remain unaffected by small variations in method parameters) and selectivity (the ability to measure the analyte of interest without interference from other components) is essential.

| Technique | Principle | Selectivity | Robustness/Advantages | Limitations |

| Colorimetry | Light absorbance of a colored product. researchgate.netjapsonline.com | Lower selectivity; susceptible to interference from endogenous colored substances or compounds that react with the colorimetric reagent. nih.gov Enzymatic methods offer higher specificity. nih.gov | Simple, rapid, cost-effective, suitable for emergency analysis. nih.govjapsonline.com | Can be less accurate due to interference. nih.gov |

| Spectrophotometry (UV-Vis) | Direct measurement of UV-Vis light absorbance by the analyte. | Moderate; can be affected by excipients or other compounds with overlapping absorption spectra. researchgate.netutripoli.edu.ly | Rapid, easy to execute, suitable for routine quality control. utripoli.edu.ly | Lower accuracy compared to chromatographic methods. utripoli.edu.ly |

| Electrochemistry | Measurement of current/potential from redox reactions at an electrode. nih.gov | High selectivity, especially with modified electrodes (e.g., graphene, AuNPs) which can be tailored for the target analyte. rsc.orgscispace.com | High sensitivity, potential for miniaturization and portability, low cost. nih.gov | Can be influenced by the sample matrix and electrode surface condition. |

| Chromatography (e.g., HPLC) | Physical separation of components based on their differential distribution between a stationary and a mobile phase. nih.govresearchgate.net | Very high selectivity; capable of separating the analyte from metabolites and other drugs. nih.gov | Considered a "gold standard" for accuracy and precision; highly reliable. nih.govresearchgate.net | Expensive equipment, requires skilled operators, longer analysis time. nih.govresearchgate.net |

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) are often considered the benchmark for selectivity and accuracy in analyzing salicylates in plasma. nih.gov However, colorimetric techniques, despite being less specific, are praised for their simplicity, low cost, and speed. nih.gov Electrochemical methods offer a compelling balance, providing high sensitivity and selectivity in a portable and cost-effective format. nih.gov The choice of technique ultimately depends on the specific application, required level of accuracy, sample matrix, and available resources.

Method Validation for Complex Matrices (e.g., Biological Samples)

Analyzing antipyrine salicylate in complex matrices such as biological fluids (e.g., plasma, serum, saliva) requires rigorous method validation to ensure the reliability and accuracy of the results. sigmaaldrich.com Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH), and assesses several key parameters. nih.govekb.eg

Key Validation Parameters:

Linearity: This establishes that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For an HPLC method, linearity was confirmed for salicylic acid in a range of 0.005–0.40% relative to the main compound. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added (spiked) into the biological matrix and then measured. In one enzymatic assay for salicylate in human serum, mean spike recovery rates ranged from 97% to 102%. sigmaaldrich.com

Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). nih.gov

Selectivity/Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, or other drugs. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. japsonline.com

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition), providing an indication of its reliability during normal usage. nih.gov